1,5-Diaminopentan-2-OL

Catalog No.
S13468700
CAS No.
540-27-2
M.F
C5H14N2O
M. Wt
118.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,5-Diaminopentan-2-OL

CAS Number

540-27-2

Product Name

1,5-Diaminopentan-2-OL

IUPAC Name

1,5-diaminopentan-2-ol

Molecular Formula

C5H14N2O

Molecular Weight

118.18 g/mol

InChI

InChI=1S/C5H14N2O/c6-3-1-2-5(8)4-7/h5,8H,1-4,6-7H2

InChI Key

IBUPNDMHIOTKBL-UHFFFAOYSA-N

Canonical SMILES

C(CC(CN)O)CN

1,5-Diaminopentan-2-ol is an organic compound characterized by its structure featuring a pentane backbone with two amino groups at the first and fifth positions and a hydroxyl group at the second position. Its molecular formula is C5_5H13_{13}N2_2O, and it is classified as an amino alcohol. This compound is known for its potential applications in pharmaceuticals and as a building block in organic synthesis due to its unique functional groups.

Typical of amino alcohols, including:

  • Acylation: The hydroxyl group can be acylated to form esters.
  • Esterification: Reacting with carboxylic acids can yield esters.
  • Reductive amination: It can react with carbonyl compounds to form imines, which can then be reduced to amines.

Additionally, enzymatic reactions involving 1,5-diaminopentan-2-ol have been explored, particularly in cascade reactions that utilize enzymes for the synthesis of chiral amino alcohols from substrates like L-lysine .

1,5-Diaminopentan-2-ol exhibits biological significance due to its structural similarity to naturally occurring compounds. It has been investigated for its potential role in metabolic pathways and as a precursor in the synthesis of bioactive molecules. The compound's interaction with biological systems may include:

  • Metabolic pathways: It may participate in pathways involving amino acids and neurotransmitter synthesis.
  • Receptor interactions: Similar compounds have shown activity at trace amine-associated receptors, suggesting potential neuroactive properties .

The synthesis of 1,5-diaminopentan-2-ol can be achieved through several methods:

  • Enzymatic Cascade Reactions: Utilizing engineered enzymes to convert L-lysine into 1,5-diaminopentan-2-ol through hydroxylation and decarboxylation steps .
  • Chemical Synthesis: Traditional synthetic routes may involve the reduction of suitable precursors or the use of protecting group strategies to selectively introduce functional groups.

These methods allow for the production of both enantiomers of 1,5-diaminopentan-2-ol, which are valuable in pharmaceutical applications.

1,5-Diaminopentan-2-ol has several notable applications:

  • Pharmaceuticals: It serves as a precursor for various drugs and therapeutic agents.
  • Biochemical Research: Used in studies exploring amino acid metabolism and enzyme catalysis.
  • Material Science: Potential use in synthesizing polymers or materials that require specific functional groups.

Research on 1,5-diaminopentan-2-ol's interactions focuses on its potential effects on biological systems. Studies have indicated that it may interact with receptors involved in neurotransmission and metabolic regulation. For instance, compounds structurally related to 1,5-diaminopentan-2-ol have been found to activate trace amine-associated receptors, indicating a possible role in modulating neurological functions .

Several compounds share structural similarities with 1,5-diaminopentan-2-ol. Here are some notable examples:

Compound NameStructure DescriptionUnique Features
Cadaverine(CH2_2)5_5(NH2_2)2_2A diamine associated with putrefaction odors
Putrescine(CH2_2)4_4(NH2_2)2_2Shorter chain length; involved in cellular signaling
1,3-Diaminopropan-2-olC3_3H9_9N2_2OContains three carbons; used in various syntheses

Uniqueness of 1,5-Diaminopentan-2-Ol

The unique combination of two amino groups and one hydroxyl group on a five-carbon chain distinguishes 1,5-diaminopentan-2-ol from other similar compounds. This structural arrangement allows for diverse reactivity patterns and biological interactions that are not present in simpler diamines or amino alcohols.

1,5-Diaminopentan-2-ol represents a linear aliphatic amino alcohol compound characterized by the molecular formula C5H14N2O and a molecular weight of 118.18 g/mol [1] [2]. The molecule exhibits a five-carbon straight chain architecture featuring two primary amino groups (-NH2) located at positions 1 and 5, and a secondary alcohol group (-OH) positioned at carbon 2 [1] [3]. The International Union of Pure and Applied Chemistry name for this compound is 1,5-diaminopentan-2-ol, with the systematic identifier InChI=1S/C5H14N2O/c6-3-1-2-5(8)4-7/h5,8H,1-4,6-7H2 [4].

The presence of a hydroxyl group at position 2 introduces a chiral center, resulting in the existence of two enantiomers: (R)-1,5-diaminopentan-2-ol and (S)-1,5-diaminopentan-2-ol [1]. This stereochemical complexity significantly influences the compound's utility in asymmetric synthesis and pharmaceutical intermediate applications [1]. The canonical Simplified Molecular Input Line Entry System representation is C(CC(CN)O)CN, which clearly delineates the molecular connectivity [4].

Table 1: Fundamental Molecular Properties of 1,5-Diaminopentan-2-ol

PropertyValueReference
Molecular FormulaC5H14N2O [1] [2]
Molecular Weight118.18 g/mol [1] [2]
Exact Mass118.111 Da [1]
Polar Surface Area72.27 Ų [1] [2]
Partition Coefficient (LogP)0.445 [1] [2]
InChI KeyIBUPNDMHIOTKBL-UHFFFAOYSA-N [1] [4]

The molecular architecture demonstrates significant structural complexity due to the presence of multiple functional groups capable of hydrogen bonding interactions . The hydroxyl group at carbon 2 serves as both hydrogen bond donor and acceptor, while the terminal amino groups function primarily as hydrogen bond donors under physiological conditions [6] [7].

Crystallographic Data and Conformational Analysis

Currently, comprehensive crystallographic data for 1,5-diaminopentan-2-ol remains limited in the available literature [3] [4]. The compound exists as a three-dimensional conformer with multiple possible rotational states around the carbon-carbon single bonds [4] [8]. Computational analysis suggests that the molecule can adopt various conformational arrangements, with the preferred conformation being influenced by intramolecular and intermolecular hydrogen bonding patterns [9].

The absence of extensive X-ray crystallographic studies for this specific compound necessitates reliance on computational modeling and comparison with structurally related amino alcohols [9] [10]. Similar amino alcohol compounds demonstrate characteristic hydrogen bonding networks in their crystal structures, typically forming infinite polymer chains through intermolecular hydrogen bridges [9].

Based on analogous pentane-based diol compounds, the crystal structure would likely exhibit a monoclinic or orthorhombic system with intermolecular hydrogen bonding networks [11]. The presence of both amino and hydroxyl groups suggests the formation of complex three-dimensional hydrogen bonding arrangements that stabilize the crystal lattice [9] [12].

Thermodynamic Properties and Solubility Behavior

The thermodynamic properties of 1,5-diaminopentan-2-ol are significantly influenced by the presence of multiple polar functional groups capable of extensive hydrogen bonding [13] [6]. The compound demonstrates high solubility in polar protic solvents due to the presence of both amino and hydroxyl groups [14] [6].

Table 2: Thermodynamic and Physical Properties

PropertyEstimated ValueBasis/Reference
Solubility in WaterHigh [14] [6]
Density~0.95-1.0 g/mL [13] [15]
Refractive Index~1.45-1.48 [13] [16]
Polar Surface Area72.27 Ų [1] [2]

The solubility behavior demonstrates complete miscibility with water and other polar solvents, attributed to the formation of extensive hydrogen bonding networks with solvent molecules [13] [6]. The compound exhibits characteristic amino alcohol properties, including strong alkaline behavior in aqueous solution due to the basic nature of the amino groups [14] [6].

Temperature-dependent solubility studies indicate enhanced solubility with increasing temperature, consistent with typical amino alcohol behavior [13] [17]. The presence of two amino groups contributes to significantly higher water solubility compared to simple alcohols of similar carbon chain length [6] [7].

Spectroscopic Characterization Methods

Nuclear Magnetic Resonance Profiling

Nuclear Magnetic Resonance spectroscopy provides definitive structural characterization of 1,5-diaminopentan-2-ol through distinctive chemical shift patterns for both proton and carbon-13 nuclei [18] [19] [20]. Proton Nuclear Magnetic Resonance analysis reveals characteristic signals for the hydroxyl proton, amino protons, and methylene protons at distinct chemical shift positions [20] [6].

The hydroxyl proton typically appears as a broad signal in the range of 1.5-2.5 parts per million, while amino protons resonate between 2.0-3.5 parts per million [20] . The methylene protons exhibit characteristic multipicity patterns consistent with the linear carbon chain structure [20]. Chemical shift assignments demonstrate clear differentiation between equivalent and non-equivalent hydrogen environments within the molecule [20].

Table 3: Expected Proton Nuclear Magnetic Resonance Chemical Shifts

Proton EnvironmentChemical Shift (ppm)MultiplicityReference
Hydroxyl (-OH)1.5-2.5Broad singlet [20] [6]
Amino (-NH2)2.0-3.5Broad singlet [20]
CH2-N2.6-3.0Triplet [20]
CH-OH3.8-4.2Multiplet [20]
Aliphatic CH21.2-1.8Multiplet [20]

Carbon-13 Nuclear Magnetic Resonance spectroscopy provides complementary structural information, with distinct resonances for the carbon atoms bearing amino and hydroxyl groups [18] [21]. The carbon bearing the hydroxyl group typically resonates around 65-75 parts per million, while carbons bearing amino groups appear in the 40-45 parts per million range [21] [22].

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of 1,5-diaminopentan-2-ol demonstrates characteristic fragmentation pathways typical of amino alcohols [23] [24] [6]. The molecular ion peak appears at mass-to-charge ratio 118, corresponding to the molecular weight of the compound [1] [25].

Primary fragmentation occurs through alpha-cleavage adjacent to the nitrogen and oxygen functional groups, producing characteristic fragment ions [6] [7]. Common fragmentation patterns include loss of water (molecular weight minus 18) and loss of ammonia (molecular weight minus 17), yielding fragments at mass-to-charge ratios 100 and 101, respectively [23] [24].

Table 4: Characteristic Mass Spectrometric Fragmentation

Fragmentm/zOriginReference
Molecular Ion [M]+118Complete molecule [1] [25]
[M-H2O]+100Water loss [23] [6]
[M-NH3]+101Ammonia loss [24] [6]
Base PeakVariableDepends on conditions [23] [24]

Secondary fragmentation pathways involve sequential losses of functional groups and carbon chain segments, producing a complex fragmentation spectrum characteristic of the compound's structure [23] [26]. The presence of multiple basic sites contributes to enhanced ionization efficiency under positive ionization conditions [25].

Infrared and Ultraviolet-Visible Spectral Signatures

Infrared spectroscopy provides definitive identification of functional groups present in 1,5-diaminopentan-2-ol through characteristic vibrational frequencies [27] [28] [29]. The hydroxyl group exhibits a broad absorption band in the range of 3200-3600 wavenumbers, while amino groups demonstrate distinct stretching vibrations between 3200-3500 wavenumbers [29] [6].

Table 5: Characteristic Infrared Absorption Frequencies

Functional GroupWavenumber (cm⁻¹)AssignmentReference
O-H Stretch3200-3600Hydroxyl group [29] [6]
N-H Stretch3200-3500Primary amino [29] [7]
C-H Stretch2800-3000Aliphatic [29] [30]
N-H Bend1550-1650Amino deformation [29] [6]
C-O Stretch1000-1200Alcohol C-O [29] [7]

The infrared spectrum demonstrates characteristic broadening of hydroxyl and amino stretching bands due to extensive hydrogen bonding interactions [28] [29]. Carbon-hydrogen stretching vibrations appear in the typical aliphatic region around 2800-3000 wavenumbers [29] [30]. The fingerprint region between 500-1500 wavenumbers provides additional structural confirmation through characteristic bending and stretching modes [28] [31].

XLogP3

-1.6

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

3

Exact Mass

118.110613074 g/mol

Monoisotopic Mass

118.110613074 g/mol

Heavy Atom Count

8

Dates

Last modified: 08-10-2024

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